4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
Overview
Description
“4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1354958-91-0. It has a molecular weight of 165.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 165.24 .Scientific Research Applications
Proton Transfer and Photoreactions
Research on pyrazole derivatives, such as 2-(1H-pyrazol-5-yl)pyridines and their complexes, reveals their capability for photoinduced proton transfer, showcasing a unique example of molecules exhibiting multiple types of photoreactions. This includes excited-state intramolecular and intermolecular proton transfers, demonstrating the potential of pyrazole derivatives in photochemical applications (Vetokhina et al., 2012).
Synthesis and Derivative Formation
Another aspect of pyrazole research focuses on the synthesis of novel pyrazole derivatives with potential biological activities. Studies have reported the convenient synthesis of pyrazolinone and pyrazole derivatives, highlighting methods to produce compounds with varying biological and chemical properties (Aly et al., 2004).
Antimicrobial and Antitumor Activities
Pyrazole derivatives have been evaluated for their antimicrobial and antitumor activities. For example, research on the regioselectivity of 1,3-dipolar cycloadditions of isoxazoline and pyrazolo[3,4-d]pyridazines has shown significant antimicrobial and anti-inflammatory activities, indicating the therapeutic potential of these compounds (Zaki et al., 2016).
Structural Investigations
Molecular structure investigations of pyrazole derivatives, incorporating pyrazole/piperidine/aniline moieties, provide valuable insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in material science and pharmaceuticals (Shawish et al., 2021).
DNA Binding and Cytotoxicity
The interaction of bis-pyrazoles with DNA and their cytotoxicity against cancer cell lines have been explored, demonstrating the potential of pyrazole derivatives in cancer research. These studies suggest that certain pyrazole compounds can bind to DNA and exhibit significant cytotoxicity, providing a basis for the development of new anticancer agents (Reddy et al., 2017).
Future Directions
Mechanism of Action
Target of action
Pyrrole and pyrrolidine analogs, which are similar to the given compound, are known to interact with various proteins, enzymes, and receptors in the body . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
The interaction of these compounds with their targets can lead to a variety of effects, such as inhibiting or activating the target, which can alter cellular functions . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical pathways
Pyrrole and pyrrolidine analogs can affect a variety of biochemical pathways. For example, they can inhibit enzymes involved in bacterial cell division, making them potential antibacterial agents . They can also inhibit enzymes involved in the biosynthesis of prostaglandin and kinase, which play vital roles in intracellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in bacterial cell division, the result could be the inhibition of bacterial growth .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For example, certain compounds may be more stable and effective at specific pH levels or temperatures.
Properties
IUPAC Name |
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCEUFOWQHWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CNN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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